2-Amino-3-(4-methylbenzyloxy)pyridine
Overview
Description
2-Amino-3-(4-methylbenzyloxy)pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine and its derivatives are known for their significant roles in various chemical and biological processes. This particular compound features an amino group at the 2-position and a 4-methylbenzyloxy group at the 3-position of the pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methylbenzyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3-hydroxypyridine and 4-methylbenzyl chloride.
Reaction: The hydroxyl group of 2-amino-3-hydroxypyridine is substituted with the 4-methylbenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methylbenzyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3-(4-methylbenzyloxy)pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methylbenzyloxy)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the 4-methylbenzyloxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the 4-methylbenzyloxy group.
2-Amino-4-methylpyridine: The methyl group is at a different position on the pyridine ring.
2-Amino-3-cyanopyridine: Contains a cyano group instead of the 4-methylbenzyloxy group.
Uniqueness
2-Amino-3-(4-methylbenzyloxy)pyridine is unique due to the presence of the 4-methylbenzyloxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)9-16-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMITYVDDMIJATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(N=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.